molecular formula CO3-2 B1196825 Carbonate CAS No. 3812-32-6

Carbonate

Cat. No.: B1196825
CAS No.: 3812-32-6
M. Wt: 60.009 g/mol
InChI Key: BVKZGUZCCUSVTD-UHFFFAOYSA-L
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Description

The carbonate ion is a polyatomic anion with the formula ( \text{CO}_3^{2-} ). It has a trigonal planar molecular structure, consisting of a carbon atom surrounded by three oxygen atoms. The this compound ion is a moderately strong base and carries a formal charge of -2. It is commonly found in various minerals and is a significant component of the Earth’s crust .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonate ions can be prepared by reacting carbon dioxide with metal oxides or hydroxides. For example: [ \text{Na}_2\text{O} (s) + \text{CO}_2 (g) \rightarrow \text{Na}_2\text{CO}_3 (s) ] [ \text{Ca(OH)}_2 (s) + \text{CO}_2 (g) \rightarrow \text{CaCO}_3 (s) + \text{H}_2\text{O} (l) ]

Industrial Production Methods

Industrially, this compound ions are produced through processes such as the Solvay process, which involves the reaction of sodium chloride, ammonia, and carbon dioxide to produce sodium this compound .

Chemical Reactions Analysis

Types of Reactions

Carbonate ions undergo various types of reactions, including:

    Acid-Base Reactions: this compound ions react with acids to produce carbon dioxide and water. [ \text{CO}_3^{2-} (aq) + 2\text{H}^+ (aq) \rightarrow \text{CO}_2 (g) + \text{H}_2\text{O} (l) ]

    Precipitation Reactions: this compound ions react with metal cations to form insoluble carbonates. [ \text{Ca}^{2+} (aq) + \text{CO}_3^{2-} (aq) \rightarrow \text{CaCO}_3 (s) ]

Common Reagents and Conditions

Common reagents include acids like hydrochloric acid and metal salts like calcium chloride. Reactions typically occur in aqueous solutions at room temperature .

Major Products

The major products of these reactions include carbon dioxide, water, and various metal carbonates such as calcium this compound and sodium this compound .

Scientific Research Applications

Environmental Applications

Carbon Capture and Storage

Calcium carbonate is utilized in carbon capture technologies due to its ability to absorb carbon dioxide. Research indicates that calcium this compound can serve as an effective sorbent for CO₂, facilitating its mineralization and long-term storage underground. This process not only aids in reducing atmospheric CO₂ levels but also contributes to climate change mitigation strategies .

Marine Biogeochemistry

Marine organisms precipitate significant amounts of calcium this compound annually, influencing global biogeochemical cycles. This natural process is vital for carbon sequestration in oceans, where marine calcifiers contribute to the formation of this compound sediments . Additionally, understanding the mechanisms of this compound formation helps in reconstructing ancient climates and assessing the impacts of ocean acidification .

Agricultural Applications

Soil Amendment

Calcium this compound is widely used as a soil amendment to improve soil quality and crop yields. It helps neutralize acidic soils, enhances nutrient availability, and promotes healthy plant growth. With the increasing global food demand, the application of calcium this compound in agriculture is becoming increasingly important to ensure food security .

Pest Control

Calcium this compound also serves as a natural pest control agent. Its abrasive properties can deter pests while being non-toxic to crops and beneficial insects. This application supports sustainable agricultural practices by reducing reliance on chemical pesticides .

Industrial Applications

Construction Materials

Calcium this compound is a key ingredient in the production of cement and concrete. Its use not only improves the mechanical properties of these materials but also contributes to sustainability efforts by utilizing waste materials like oyster shells for calcium this compound production . The recycling of oyster shells into calcium this compound reduces energy consumption and carbon emissions associated with traditional mining processes .

Plastics and Coatings

In the plastics industry, calcium this compound acts as a filler that enhances the mechanical properties of plastic products while reducing production costs. It is also used in paints and coatings to improve opacity and durability . The versatility of calcium this compound makes it an essential component in various consumer goods.

Energy Applications

Thermal Energy Storage

Recent studies have explored the use of alkali metal carbonates in thermal energy storage systems. These compounds can store heat energy efficiently, making them suitable for renewable energy applications such as solar power systems . Their ability to undergo phase changes at specific temperatures allows for effective energy management.

Electrolytes in Fuel Cells

This compound compounds are being investigated as potential electrolytes in fuel cell technology. Their ionic conductivity and stability at elevated temperatures make them promising candidates for improving fuel cell efficiency .

Case Studies

Application AreaCase Study Description
Carbon Capture Research shows that calcium this compound can effectively sequester CO₂ from industrial emissions, aiding climate mitigation efforts .
Agricultural Use A study demonstrated that calcium this compound improved crop yields by enhancing soil pH balance and nutrient availability .
Construction The use of recycled oyster shells as a source of calcium this compound significantly reduced carbon emissions compared to traditional methods .
Energy Storage Experiments indicate that alkali metal carbonates can store thermal energy efficiently, benefiting solar energy applications .

Mechanism of Action

The carbonate ion acts as a base, undergoing hydrolysis in aqueous solutions to form bithis compound ions and hydroxide ions. In acidic conditions, it reacts to produce carbon dioxide and water. This behavior is crucial in buffering systems and various industrial processes .

Comparison with Similar Compounds

Similar Compounds

    Bicarbonate Ion (HCO₃⁻): Acts as a buffer in biological systems.

    Oxalate Ion (C₂O₄²⁻): Forms insoluble salts with metal cations.

    Sulfate Ion (SO₄²⁻): Similar in structure but forms different types of salts.

Uniqueness

The this compound ion is unique due to its ability to form a wide variety of insoluble carbonates with metal cations, its role in buffering systems, and its extensive use in industrial applications .

Biological Activity

Carbonate compounds, particularly calcium this compound (CaCO₃) and silver this compound (Ag₂CO₃), exhibit significant biological activities that have implications in various fields such as medicine, environmental science, and microbiology. This article explores the biological roles of this compound compounds, focusing on their mechanisms of action, therapeutic potentials, and environmental interactions.

1. Overview of this compound Compounds

Carbonates are salts or esters of carbonic acid containing the this compound ion (CO₃²⁻). The most common forms include calcium this compound, magnesium this compound, and silver this compound. These compounds play critical roles in biological systems, from structural components in organisms to therapeutic agents in medicine.

2.1 Calcium this compound (CaCO₃)

Microbial Induced Calcium this compound Precipitation (MICCP)

MICCP is a process where microorganisms facilitate the precipitation of calcium this compound through metabolic activities. This process is crucial for biomineralization, which contributes to the formation of structures such as shells and coral reefs. Various microbial species, including sulfate-reducing bacteria (SRB) and cyanobacteria, enhance calcium this compound precipitation by altering local pH and ion concentrations through their metabolic activities .

Table 1: Microbial Activities Leading to CaCO₃ Precipitation

Microbial SpeciesMechanism of ActionResulting Effect
Sulfate-Reducing BacteriaReduces sulfate to sulfide; increases local Ca²⁺ concentrationPromotes CaCO₃ precipitation
CyanobacteriaPhotosynthesis increases pH; enhances bithis compound conversionFacilitates calcification

2.2 Silver this compound (Ag₂CO₃)

Recent studies have highlighted the therapeutic potential of silver this compound nanostructures. These compounds exhibit antibacterial properties and promote wound healing by modulating metabolic pathways. Research indicates that Ag₂CO₃ can influence thyroid hormone synthesis, thereby affecting glucose homeostasis in diabetic models .

Table 2: Effects of Silver this compound on Biological Systems

ParameterEffectReference
Thyroid Hormone LevelsIncreases T3 and T4 levelsJarak et al.
Antibacterial ActivityEffective against various pathogensStudy on Ag₂CO₃ nanostructures
Wound HealingEnhances healing ratesPaul et al.

3.1 Calcium this compound in Environmental Applications

A study investigated the role of calcium this compound in carbon sequestration through microbial processes. The findings suggest that enhancing MICCP can be a viable strategy for mitigating CO₂ emissions by promoting the formation of stable this compound minerals .

3.2 Therapeutic Applications of Silver this compound

In a controlled study involving diabetic mice, administration of silver this compound nanoparticles resulted in improved glycemic control and elevated levels of insulin. This suggests a potential role for Ag₂CO₃ in managing diabetes through its effects on metabolic regulation .

4. Research Findings

Recent research has emphasized the dual role of carbonates in both ecological and medical contexts:

  • Ecological Impact : Carbonates play a vital role in biogeochemical cycles, particularly in aquatic environments where they influence pH and this compound chemistry.
  • Medical Applications : The use of silver this compound in nanomedicine showcases its potential as an antibacterial agent and its ability to enhance metabolic processes.

Properties

CAS No.

3812-32-6

Molecular Formula

CO3-2

Molecular Weight

60.009 g/mol

IUPAC Name

carbonate

InChI

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-2

InChI Key

BVKZGUZCCUSVTD-UHFFFAOYSA-L

SMILES

C(=O)([O-])[O-]

Canonical SMILES

C(=O)([O-])[O-]

Key on ui other cas no.

3812-32-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Alkali metal phenoxides as nucleophiles proved to be superior to the combination of phenol and amine base. Sodium phenoxide furnished the corresponding allylation product with high regio- and enantioselectivity (Table 6, entries 4-6). Reaction of sodium phenoxide with methyl carbonate 1a formed the alkylation product at room temperature in a modest 40% yield because of competing trans-esterification (entry 4), but reactions with the more hindered and less reactive (E)-cinnamyl ethyl carbonate (1b of Table 6) occurred without significant competing transesterification. This combination of phenoxide and carbonate gave the branched ether in good yields with excellent regio- and enantioselectivities after 35 h at room temperature or 17 h at 50° C. (Table 6, entries 5 and 6).
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Synthesis routes and methods II

Procedure details

A solution of the α-methyl-D-tryptophyl-L-phenylalaninol (0.5 g, 1.42 mmol) and 4-N,N-dimethylaminopyridine (0.2 g, 1.64 mmol), in anhydrous THF (20 mL) was treated dropwise with a solution of 2-adamantylchloroformate (1.4 mmol) in anhydrous THF (20 mL) at room temperature. The reaction was monitored by IR spectroscopy. Once complete, the reaction mixture was diluted with ethyl acetate and washed with 1M citric acid solution, then water. The dried (MgSO4) organic phase was evaporated to dryness and chromatographed over silica using 2% MeOH:98% CH2Cl2 as eluant. This gave the required compound (65% along with 20% carbonate impurity. NOTE: Some of the more acid labile urethanes required chromatography on neutral stationary phases. mp 96°-100° C. (EtOAc-hexane); IR (KBr) 3316, 1695 and 1658 cm-1 ; NMR (CD3OD) δ1.28 (3H, s), 1.55 (2H, m), 1.68-2.06 (12H, m), 2.76 (2H, ABx, J 13.5 and 17Hz), 3.31 (2H, Abq, J 14.5Hz), 3.45 (2H, m), 4.12 (1H, m), 4.78 (1H, br.s) and 6.8-7.5 (10H, m); Anal (C32H39N3O4), C, H, N.
Name
α-methyl-D-tryptophyl-L-phenylalaninol
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
0.2 g
Type
reactant
Reaction Step One
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1.4 mmol
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reactant
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20 mL
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20 mL
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Synthesis routes and methods III

Procedure details

2,3-Dibromopropionic acid, ethyl ester 7, N,N-dibenzylethylenediamine 8 and triethylamine are reacted in toluene at 80°-100° C., giving 1,4-bis(phenylmethyl)-2-piperazinecarboxylic acid, ethyl ester 9. The ester 9 is then reacted with lithium aluminum hydride in ether, under an inert atmosphere at reflux followed by treatment with an alkali base and an alkali carbonate giving 1,4-bis(phenylmethyl)-2-piperazinemethanol 10, which is then reacted with thicnyl chloride in carbon tetrachloride at 50°-60° C. followed by treatment with an alkali hydroxide, giving 2-chloromethyl-1,4-bis(phenylmethyl)piperazine 11. The compound 11 is then reacted with an amine R4, where R4 is dimethylamine, N-methylpiperazine, etc., giving a 2-substituted methyl-1,4-bis(phenylmethyl)piperazine 12 which is then catalytically reduced in ethanol and cyclohexane, giving piperazine derivative 13. Derivative 13 is then reacted with 6 in pyridine in a sealed unit under argon at 120°-130° C., giving 14. ##STR8##
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Synthesis routes and methods IV

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.
Name
Quantity
1.59 mL
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solvent
Reaction Step One
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
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0 (± 1) mol
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reactant
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Name
Sodium Salt-succinamic acid
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0 (± 1) mol
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9 μL
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9 μL
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Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
10 mg
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reactant
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Quantity
161 μL
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reactant
Reaction Step Six
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
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0 (± 1) mol
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Reaction Step Seven
Name
Sodium Salt-succinamic acid
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0 (± 1) mol
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43.3 mL
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1.635 mL
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Reaction Step Eight

Synthesis routes and methods V

Procedure details

A mixture of 2-[2-methyl-4-(methylsulfonyl)phenyl]-5-[(4-piperidinylmethyl)oxy]pyridine trifluoroacetate (80 mg, 0.169 mmol), isopropyl chloroformate (1M in toluene, 0.169 mL, 0.169 mmol), and triethylamine (0.070 mL, 0.506 mmol) in CH2Cl2 (3 mL) was stirred at ambient temperature for 1 h, then concentrated. The crude product was purified by reverse-phase preparative HPLC using CH3CN:H2O gradient (5:95 to 90:10) with 0.05% TFA as a modifier, then free-based in CH2Cl2 with MP-Carbonate to give 26 mg (35%) of the title compound as a clear oil. 1H NMR (400 MHz, CDCl3): δ 8.38 (d, 1H, J=2.5 Hz), 7.86-7.76 (m, 2H), 7.55 (d, 1H, J=7.9 Hz), 7.37-7.31 (m, 1H), 7.29-7.25 (m, 1H), 4.92 (septet, 1H, J=6.2 Hz), 4.22 (bs, 2H), 3.90 (d, 2H, J=6.3 Hz), 3.05 (s, 3H), 2.90-2.70 (m, 2H), 2.43 (s, 3H), 2.09-1.95 (m, 1H), 1.95-1.80 (m, 2H), 1.39-1.22 (m, 8H); LRMS (ESI), m/z 447 (M+H).
Name
2-[2-methyl-4-(methylsulfonyl)phenyl]-5-[(4-piperidinylmethyl)oxy]pyridine trifluoroacetate
Quantity
80 mg
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reactant
Reaction Step One
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0.169 mL
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reactant
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0.07 mL
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reactant
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3 mL
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solvent
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Yield
0.05%
Yield
35%

Retrosynthesis Analysis

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